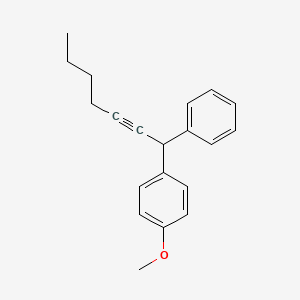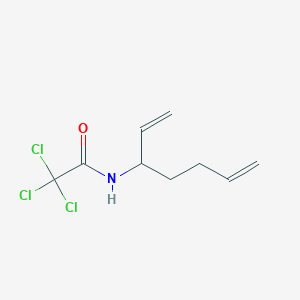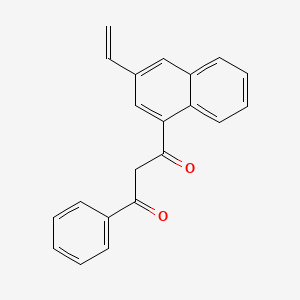
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is an organic compound that features a naphthalene ring substituted with an ethenyl group and a phenylpropane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions. One common method includes the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthalene and phenylpropane-1,3-dione moieties under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed coupling reactions such as Sonogashira coupling and desilylation reactions . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, iodine(III) reagents, and triflic acid . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-substituted aromatic esters, while reduction could produce various reduced derivatives .
Aplicaciones Científicas De Investigación
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of advanced materials
Mecanismo De Acción
The mechanism by which 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. For instance, the compound may interact with enzymes or receptors, influencing their activity and leading to downstream effects .
Comparación Con Compuestos Similares
3-Ethynyl-N-[1-(naphthalen-1-yl)ethyl]aniline: This compound shares a similar naphthalene structure but differs in its functional groups.
2-(Arylethynyl)-3-ethynylthiophenes: These compounds also feature aromatic rings with ethynyl substitutions, making them structurally related.
Uniqueness: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is unique due to its specific combination of naphthalene and phenylpropane-1,3-dione moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
923267-81-6 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1-(3-ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C21H16O2/c1-2-15-12-17-10-6-7-11-18(17)19(13-15)21(23)14-20(22)16-8-4-3-5-9-16/h2-13H,1,14H2 |
Clave InChI |
ZCVBJZHEZPTRIR-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=CC=CC=C2C(=C1)C(=O)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


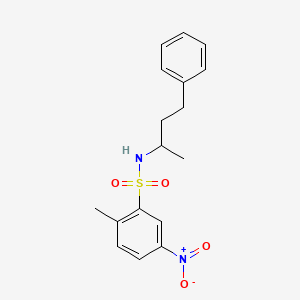
![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)
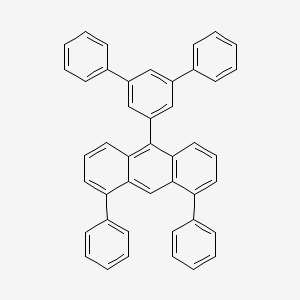
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)

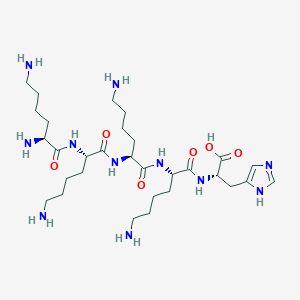
![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
